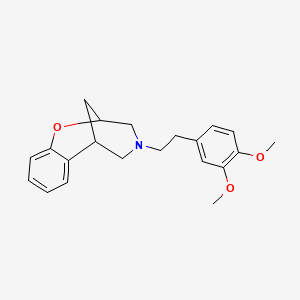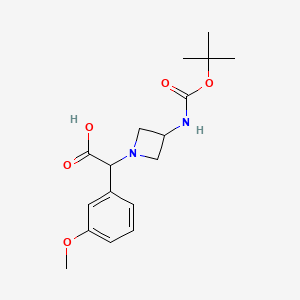
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(3-methoxy-phenyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(3-methoxy-phenyl)-acetic acid is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(3-methoxy-phenyl)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butoxycarbonyl anhydride in the presence of a base.
Attachment of the Methoxy-Phenyl Group: The methoxy-phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final step involves the coupling of the azetidine derivative with the methoxy-phenyl acetic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(3-methoxy-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in
Propiedades
Fórmula molecular |
C17H24N2O5 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-12-9-19(10-12)14(15(20)21)11-6-5-7-13(8-11)23-4/h5-8,12,14H,9-10H2,1-4H3,(H,18,22)(H,20,21) |
Clave InChI |
VKUGHSHEXMYCFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC(=CC=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


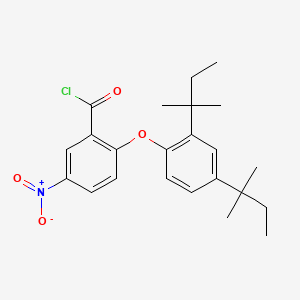
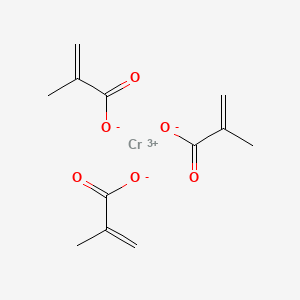
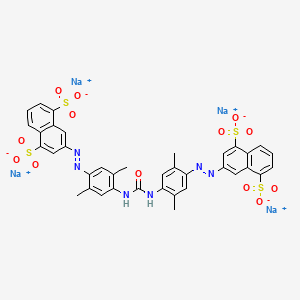
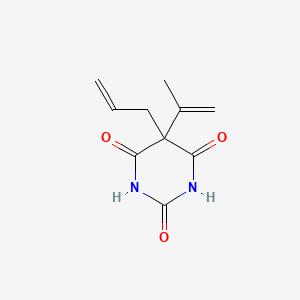

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
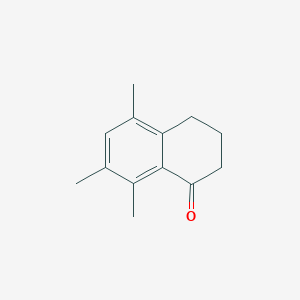

![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
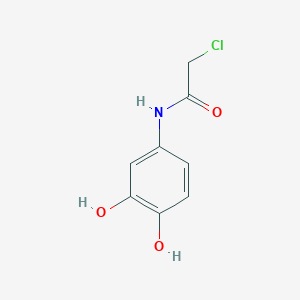
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
